molecular formula C11H9BrO3 B14004768 methyl 8-bromo-2H-chromene-5-carboxylate

methyl 8-bromo-2H-chromene-5-carboxylate

Cat. No.: B14004768
M. Wt: 269.09 g/mol
InChI Key: UUWMKWOMLGZHDD-UHFFFAOYSA-N
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Description

methyl 8-bromo-2H-chromene-5-carboxylate (CAS 2417387-84-7) is a high-purity white powder with a molecular formula of C11H9BrO3 and a minimum assay of 99% . This compound serves as a crucial synthetic intermediate in organic chemistry and pharmaceutical research, primarily for the construction of complex molecules with potential biological activity . Its structural features, particularly the chromene core and bromo substituent, make it a valuable building block in designing novel drug candidates. Researchers leverage this compound to explore potential therapies in various therapeutic areas, including cardiovascular diseases, cancer, and inflammation . The chromene scaffold is of high pharmacological interest and has been researched in the context of designing selective inhibitors for cancer-associated targets, such as carbonic anhydrase isoforms IX and XII, which are recognized as potential targets for the treatment of hypoxic tumors . Beyond medicinal chemistry, its versatile nature also extends to materials science, where it can be utilized in the preparation of functional materials like dyes, fluorescent probes, and photoactive molecules due to the unique optical properties imparted by the chromene core . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 8-bromo-2H-chromene-5-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3

InChI Key

UUWMKWOMLGZHDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CCOC2=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Bromination of Chromene Derivatives

  • Starting Materials : The synthesis often begins with 2H-chromene-5-carboxylate or related chromene derivatives.
  • Bromination Step : Electrophilic aromatic substitution is used to introduce the bromine atom at the 8-position of the chromene ring. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to ensure regioselectivity.
  • Methyl Ester Formation : The carboxylate group at the 5-position is introduced or preserved as the methyl ester either by esterification of the corresponding acid or by starting from methyl ester derivatives.
  • Purification : After bromination, purification is commonly performed using column chromatography to isolate the desired this compound in high purity.

Catalytic Synthesis via Ring-Closing Reactions

  • Catalytic Approaches : Recent advances include catalytic ring-closing methodologies employing transition metal catalysts (e.g., palladium, copper) or metal-free Brønsted and Lewis acid/base catalysis.
  • Mechanism : These methods often involve the cyclization of hydroxybenzaldehydes or related phenolic precursors with α,β-unsaturated carboxylic acids or esters to form the chromene core.
  • Bromine Introduction : Bromination can be incorporated either before the ring-closing step on the aromatic precursor or post-cyclization on the chromene scaffold.
  • Advantages : Catalytic methods offer better control over regioselectivity and often higher yields with milder reaction conditions compared to classical bromination.

Multi-Component and Green Synthesis Methods

  • Nanoparticle Catalysts : Use of nanoporous catalysts such as Na+-montmorillonite perchloric acid or silver nanoparticles has been reported for chromene derivative synthesis, enabling one-pot reactions with good yields.
  • Solvent and Temperature : These reactions are often conducted in aqueous media or green solvents at moderate temperatures (e.g., 30 °C), enhancing environmental compatibility.
  • Bromination : Subsequent bromination steps can be performed after the initial chromene formation to obtain the 8-bromo derivative.
  • Catalyst-Free Variants : Some protocols allow the synthesis of chromene derivatives without catalysts by combining multiple substrates under mild conditions, though bromination usually requires a separate step.

Summary Table of Preparation Methods

Method Category Key Steps Catalysts/Reagents Conditions Advantages References
Bromination of Chromene Derivatives Bromination of chromene ester precursors N-bromosuccinimide, Br2 Controlled temperature, solvent Regioselective bromination, straightforward
Catalytic Ring-Closing Synthesis Cyclization of hydroxybenzaldehydes with α,β-unsaturated esters Transition metals (Pd, Cu), Brønsted/Lewis acids Mild to moderate temperature, catalytic amounts High regioselectivity, mild conditions
Nanoparticle and Green Catalysis One-pot multi-component reaction followed by bromination Na+-montmorillonite, Ag NPs Aqueous or green solvents, mild temperature Environmentally friendly, efficient

Research Findings and Mechanistic Insights

  • The bromination step is crucial for the selective introduction of bromine at the 8-position, which is confirmed by NMR and mass spectrometry data. The electrophilic substitution mechanism favors bromination at the activated aromatic position adjacent to the oxygen heteroatom.
  • Catalytic ring-closing reactions proceed via nucleophilic attack of phenolic hydroxyl groups on activated alkenes or aldehydes, forming the pyran ring of chromene. Transition metal catalysts facilitate this cyclization with high yield and selectivity.
  • Nanoparticle catalysts enhance reaction rates and selectivity by providing large surface areas and active sites, enabling milder reaction conditions and reducing waste.
  • Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures, yielding the target compound as a white solid with high purity.
  • Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of this compound, with characteristic chemical shifts corresponding to the chromene protons and the methyl ester group.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution (SN2/SNAr) under various conditions:

Reaction Type Nucleophile Reagents/Conditions Products Yield Ref.
Nucleophilic Aromatic Substitution AminesK2CO3, DMF, 80°C8-Amino-2H-chromene-5-carboxylates75–90%
Alkoxy Substitution AlkoxidesNaH, ROH, THF, reflux8-Alkoxy-2H-chromene-5-carboxylates60–85%
Cross-Coupling Arylboronic AcidsPd(PPh3)4, K2CO3, DMF/H2O, 100°CBiaryl-2H-chromene derivatives50–70%
  • Mechanistic Insight : The bromine's electrophilic nature facilitates substitution, particularly under basic conditions. Palladium-catalyzed Suzuki-Miyaura couplings enable biaryl formation for medicinal chemistry applications .

Oxidation and Reduction

The chromene core and ester group participate in redox transformations:

Reaction Type Reagents/Conditions Products Key Observations Ref.
Oxidation of Chromene KMnO4, H2O/acetone, 0°C8-Bromo-5-carboxycoumarinSelective epoxidation not observed
Ester Reduction LiAlH4, THF, reflux8-Bromo-2H-chromene-5-methanolOver-reduction of chromene avoided
  • Notable Finding : Controlled reduction preserves the chromene ring while converting the ester to a primary alcohol.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis and subsequent derivatization:

Reaction Conditions Products Applications Ref.
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12h8-Bromo-2H-chromene-5-carboxylic acidIntermediate for amide synthesis
Amidation EDC/HOBt, R-NH2, DCM, RT8-Bromo-2H-chromene-5-carboxamidesBioactive compound preparation

Cycloaddition and Annulation

The chromene scaffold participates in annulation reactions to form polycyclic systems:

Reaction Catalyst/Reagents Products Key Features Ref.
Iron-Catalyzed [3+3] Annulation FeCl3, TMSCl, toluene, 100°CNaphtho[1,2-c]chromenesHigh regioselectivity
Gold-Catalyzed Cyclization [(IPr)AuCl], H2O/DMF, 80°CFused chromene-oxepane derivativesSolvent-dependent selectivity
  • Mechanism : FeCl3 mediates radical intermediates, while Au(I) catalysts promote carbene-transfer pathways .

Radical Reactions

Bromine participates in radical-mediated transformations:

Reaction Conditions Products Applications Ref.
Photoredox Bromination NBS, Ir(ppy)3, blue LED8-Bromo-5-nitrochromene derivativesLate-stage functionalization
Dehalogenation Bu3SnH, AIBN, toluene, 80°CDe-brominated chromeneAccess to unsubstituted analogs

Scientific Research Applications

Methyl 8-bromo-2H-chromene-5-carboxylate, a chromene derivative with a molecular weight of 269.09 g/mol, has applications across different fields and exhibits promising biological activities, particularly in pharmacological studies. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

Synthesis and Reactions: this compound is aBuilding block in organic synthesis. Its bromo and carboxylate groups enable various chemical modifications. These reactions are essential for synthesizing derivatives with varied biological activities and applications. Efficient production methods with high yields are available.

Pharmacological Studies: The compound has shown potential in pharmacological studies. It can be used to synthesize potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

Interaction Studies: Interaction studies focus on its binding interactions with biological targets such as enzymes and receptors. Techniques like molecular docking and spectroscopic methods are often employed to elucidate binding affinities and mechanisms. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing its efficacy as a therapeutic agent.

Antimicrobial and Antitumor Activities: Aryl-substituted derivatives of 8-bromo-1 H-benzo[ f]chromene have been shown to induce cell-cycle arrest and apoptosis in human cancer cells via dual inhibition of topoisomerases and tubulin . It has demonstrated cytotoxic and apoptotic effects against a variety of human cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 8-bromo-2H-chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Key Electronic Effects Reactivity Insights
Methyl 8-bromo-2H-chromene-5-carboxylate Br (8), COOCH3 (5) Electron-withdrawing Br enhances electrophilicity at C7. Prone to nucleophilic substitution (e.g., SN2) at C8 .
Methyl 5-nitro-2H-chromene-8-carboxylate NO2 (5), COOCH3 (8) Strong electron-withdrawing NO2 directs reactivity to C4. Precursor for 8-amine derivatives via reduction .
Methyl 6-formyl-8-methoxy-2H-chromene-4-carboxylate CHO (6), OCH3 (8), COOCH3 (4) Formyl group (C6) increases electrophilicity; OCH3 (C8) donates electrons. Stabilizes resonance structures; enhances photophysical properties .
Methyl 8-bromo-1,4-benzodioxane-2-carboxylate Br (8), COOCH3 (2), dioxane ring Dioxane ring reduces ring strain compared to chromene. Lower reactivity in ring-opening reactions due to stabilized oxygen atoms .
Key Observations:
  • Bromine vs. Nitro Groups : Bromine at C8 (as in the target compound) facilitates nucleophilic substitution, whereas nitro groups at C5 (as in 5-nitro analogues) are better suited for reduction to amines .
  • Ring System Differences : Replacing the chromene core with a benzodioxane ring (as in ) reduces aromaticity and alters electronic delocalization, impacting solubility and metabolic stability.

Physicochemical Properties

  • Solubility: The methoxycarbonyl group at C5 improves aqueous solubility compared to non-polar analogues. Bromine at C8 increases molecular weight and lipophilicity, which may enhance membrane permeability .
  • Spectroscopic Data : NMR studies (e.g., ¹H and ¹³C) for chromene derivatives highlight distinct shifts for bromine (δ ~7.5 ppm for aromatic protons) and carboxylate groups (δ ~165 ppm for carbonyl carbons) .

Methodological Considerations for Comparison

The similarity assessment of such compounds relies on:

Topological Descriptors : Atomic connectivity and substituent positions (e.g., C8 vs. C5 substitution) .

Quantum Chemical Calculations : Predicting NMR chemical shifts and electronic properties to validate structural assignments .

Virtual Screening Metrics : Structural similarity indices (e.g., Tanimoto coefficients) to prioritize compounds with shared pharmacophores .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 8-bromo-2H-chromene-5-carboxylate, and how can impurities be minimized during purification?

  • Methodological Answer : Synthesis typically involves bromination of methyl 2H-chromene-5-carboxylate using N-bromosuccinimide (NBS) under radical initiation. Impurities, such as di-brominated byproducts, can arise from over-bromination. To minimize these, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., limiting NBS to 1.05 equivalents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the target compound. Validate purity using HPLC (>97% by area) and 1^1H NMR (absence of extraneous peaks) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C8). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and validate bond lengths/angles, particularly around the bromine atom .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and isotopic pattern matching bromine’s natural abundance.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and activation energies for bromine displacement. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols). Validate predictions using Hammett plots to correlate substituent effects on reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., MTT vs. ATP luminescence).
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values and assess reproducibility.
  • Meta-analysis : Apply mixed-effects models to account for variability between studies, referencing methodologies from interdisciplinary conflict resolution frameworks .

Q. How can the photophysical properties of this compound be exploited in fluorescence-based sensing applications?

  • Methodological Answer : Characterize UV-vis absorption and emission spectra in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvatochromism. Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. For sensing, functionalize the carboxylate group with target-specific ligands (e.g., biotin for protein binding) and quantify fluorescence quenching/enhancement via Stern-Volmer analysis .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data involving this compound?

  • Methodological Answer : Use Probit or log-logistic models (e.g., in R’s drc package) to fit dose-response data. Assess goodness-of-fit via residual plots and Akaike Information Criterion (AIC). For outliers, apply Grubbs’ test or robust regression techniques. Cross-validate with non-parametric methods (e.g., Kruskal-Wallis) if normality assumptions are violated .

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

  • Methodological Answer : Re-examine computational parameters (e.g., basis set size, solvent effects in DFT). Experimentally, ensure sample purity (HPLC) and avoid hydration artifacts by analyzing under anhydrous conditions. Compare peak assignments with literature on analogous chromene derivatives (e.g., ethyl 2-amino-4-(p-tolyl)-4H-chromene-3-carboxylate) to identify systematic errors .

Experimental Design

Q. What controls are essential when evaluating the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Include:

  • Negative controls : Reactions without catalyst, ligand, or base.
  • Positive controls : Use a known catalyst (e.g., Pd(PPh3_3)4_4) to benchmark efficiency.
  • Internal standards : Add nitrobenzene or tetradecane for GC-MS quantification. Monitor for homocoupling byproducts (e.g., via 1^1H NMR) and quantify turnover numbers (TON) using ICP-MS for metal catalysts .

Q. How can researchers optimize reaction scalability while maintaining yield and selectivity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test variables: temperature, catalyst loading, and solvent ratio. Monitor scalability via flow chemistry setups (e.g., microreactors) to enhance heat/mass transfer. Validate reproducibility across three independent batches and characterize intermediates via in-situ IR or Raman spectroscopy .

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